1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone
CAS No.:
VCID: VC20195366
Molecular Formula: C19H24N4O3
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone -](/images/structure/VC20195366.png)
Description |
The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone is a synthetic organic molecule with a complex structure. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound features a dihydroisoquinoline core substituted with methoxy groups and an ethanone moiety linked to a dimethylpyrimidinylamino group. Molecular Formula and Weight
Key Functional Groups
IUPAC NameThe IUPAC name of the compound is 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone. Synthesis PathwaysThe synthesis of this compound typically involves:
These steps require precise control of reaction conditions to ensure high yield and purity. Drug DiscoveryThis compound serves as a scaffold for designing molecules targeting enzymes or receptors involved in neurological disorders. Chemical BiologyDue to its functional groups, it can be used as a probe in biochemical assays. Material ScienceIsoquinoline derivatives have been studied for their optical and electronic properties in material applications. |
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Product Name | 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone |
Molecular Formula | C19H24N4O3 |
Molecular Weight | 356.4 g/mol |
IUPAC Name | 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone |
Standard InChI | InChI=1S/C19H24N4O3/c1-12-7-13(2)22-19(21-12)20-10-18(24)23-6-5-14-8-16(25-3)17(26-4)9-15(14)11-23/h7-9H,5-6,10-11H2,1-4H3,(H,20,21,22) |
Standard InChIKey | DSBUHEYGTSOFJQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=N1)NCC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C |
PubChem Compound | 91640568 |
Last Modified | Aug 15 2024 |
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